molecular formula C7H8BrFN2 B12445683 3-Bromo-4-fluoro-benzyl-hydrazine CAS No. 887596-68-1

3-Bromo-4-fluoro-benzyl-hydrazine

Cat. No.: B12445683
CAS No.: 887596-68-1
M. Wt: 219.05 g/mol
InChI Key: ZPPUZUUYQYNBHT-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Benzyl (B1604629) Hydrazines in Synthetic Chemistry

Halogenated benzyl hydrazines are a class of organic compounds that have garnered considerable attention in synthetic chemistry. The presence of halogen atoms on the benzene (B151609) ring significantly influences the electronic properties of the molecule, which in turn dictates its reactivity. Aryl halides are recognized as crucial precursors for a vast array of chemical transformations, most notably in the realm of cross-coupling reactions, which are fundamental to the construction of complex organic molecules. researchgate.net The strategic placement of halogens can direct subsequent chemical modifications to specific positions on the aromatic ring, a concept known as regioselectivity. researchgate.net

Furthermore, the benzyl hydrazine (B178648) moiety itself is a reactive functional group. The hydrazine portion can act as a nucleophile, participating in reactions to form new carbon-nitrogen bonds. This dual functionality—a reactive hydrazine group and a modifiable aromatic ring—makes halogenated benzyl hydrazines valuable intermediates in the synthesis of a wide range of target molecules, including pharmaceuticals and materials with specific electronic properties.

Overview of Hydrazine Derivatives as Versatile Building Blocks

Hydrazine and its derivatives are a cornerstone of modern organic synthesis, prized for their versatility as building blocks. researchgate.net These compounds are precursors to a multitude of heterocyclic structures, polymers, and other functional materials. researchgate.net The reactivity of the hydrazine group allows for its incorporation into various molecular frameworks through reactions such as condensation with carbonyl compounds to form hydrazones. rsc.orgmdpi.com These hydrazones can then be further transformed, showcasing the modularity of this chemical approach. acs.org

The utility of hydrazine derivatives extends to their role as precursors for radical species and as nucleophiles in substitution reactions. researchgate.netorganic-chemistry.org For instance, they can be used to introduce nitrogen-containing functionalities into organic molecules, a common feature in biologically active compounds. The ability to readily modify the substituents on the hydrazine nitrogen atoms further enhances their synthetic utility, allowing for the fine-tuning of the properties of the final products. researchgate.netorganic-chemistry.org This adaptability has made hydrazine derivatives indispensable tools for chemists seeking to construct complex molecules with precise structural and functional attributes. researchgate.netrsc.orgacs.org

Rationale and Research Avenues for 3-Bromo-4-fluoro-benzyl-hydrazine Studies

The specific structure of this compound presents a compelling case for its study and application in chemical research. The presence of both a bromine and a fluorine atom on the benzene ring offers distinct opportunities for selective chemical manipulation. The differential reactivity of carbon-bromine and carbon-fluorine bonds under various reaction conditions allows for a stepwise and controlled functionalization of the aromatic ring. This feature is highly desirable in multi-step syntheses where precise control over the introduction of different chemical groups is paramount.

Research into this compound is likely to be directed towards its use as a key intermediate in the synthesis of novel compounds. For example, the bromine atom can be readily displaced or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. Subsequently, the fluorine atom, which is generally more stable, can be retained in the final product to modulate its physicochemical properties, such as lipophilicity and metabolic stability, which are critical considerations in drug discovery. The hydrazine moiety can be used to construct various heterocyclic systems or to link the substituted benzyl group to other molecular fragments. The exploration of these synthetic pathways will undoubtedly lead to the discovery of new molecules with potentially valuable applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887596-68-1

Molecular Formula

C7H8BrFN2

Molecular Weight

219.05 g/mol

IUPAC Name

(3-bromo-4-fluorophenyl)methylhydrazine

InChI

InChI=1S/C7H8BrFN2/c8-6-3-5(4-11-10)1-2-7(6)9/h1-3,11H,4,10H2

InChI Key

ZPPUZUUYQYNBHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNN)Br)F

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 4 Fluoro Benzyl Hydrazine and Precursors

Precursor Synthesis Strategies for 3-Bromo-4-fluorobenzyl Moiety

The foundation for synthesizing 3-bromo-4-fluoro-benzyl-hydrazine lies in the robust construction of the 3-bromo-4-fluorobenzyl core. This is typically achieved through the synthesis of key intermediates such as the corresponding benzyl (B1604629) alcohol, benzyl halides, and benzaldehyde.

3-Bromo-4-fluoro-benzyl alcohol is a pivotal intermediate, accessible through several reductive pathways.

One common method involves the reduction of 3-bromo-4-fluorobenzaldehyde (B1265969). This transformation can be efficiently carried out using sodium borohydride (B1222165) in a solvent like methanol (B129727). The aldehyde is dissolved in methanol, followed by the addition of sodium borohydride, leading to the formation of the corresponding benzyl alcohol. An alternative reducing agent for this conversion is lithium aluminium hydride in a dry solvent such as tetrahydrofuran, which also yields the desired alcohol.

Another significant route starts from 3-bromo-4-fluoro-benzoic acid. prepchem.comgoogle.com In a two-step, one-pot procedure, the benzoic acid is first reacted with a chloroformate, such as methyl chloroformate, in the presence of a base like triethylamine. prepchem.comgoogle.com This forms a mixed anhydride (B1165640) intermediate. Without isolation, this intermediate is then reduced by adding an aqueous solution of sodium borohydride, producing 3-bromo-4-fluoro-benzyl alcohol in high yield. prepchem.comgoogle.com

Table 1: Synthesis of 3-Bromo-4-fluoro-benzyl Alcohol

Starting MaterialReagentsKey ConditionsYieldReference
3-Bromo-4-fluorobenzaldehydeSodium Borohydride (NaBH₄), MethanolReaction quenched with methanol, purified via silica (B1680970) gel chromatography.Not specified
3-Bromo-4-fluorobenzaldehydeLithium Aluminium Hydride (LiAlH₄), TetrahydrofuranTemperature maintained below 5°C during addition.Not specified
3-Bromo-4-fluoro-benzoic Acid1. Methyl Chloroformate, Triethylamine 2. Sodium Borohydride (NaBH₄)Formation of mixed anhydride followed by reduction in tetrahydrofuran/water.95% prepchem.com

The conversion of 3-bromo-4-fluoro-benzyl alcohol into its corresponding halides provides reactive intermediates for subsequent nucleophilic substitution reactions. google.com These benzyl halides are crucial building blocks in organic synthesis. chemimpex.com

To synthesize 3-bromo-4-fluoro-benzyl bromide, the alcohol is treated with phosphorus tribromide (PBr₃) in an anhydrous solvent like toluene (B28343). google.com The reaction is typically initiated at a cool temperature (0-10°C) and then allowed to proceed at room temperature to achieve a high yield of the bromide after distillation. google.com

For the synthesis of 3-bromo-4-fluoro-benzyl chloride, thionyl chloride (SOCl₂) is a common halogenating agent. google.com The reaction is performed by reacting the benzyl alcohol with thionyl chloride in a solvent such as carbon tetrachloride, resulting in the formation of the benzyl chloride, which can be purified by vacuum distillation. google.com

Table 2: Synthesis of 3-Bromo-4-fluoro-benzyl Halides

ProductStarting MaterialReagentSolventYieldReference
3-Bromo-4-fluoro-benzyl bromide3-Bromo-4-fluoro-benzyl alcoholPhosphorus tribromide (PBr₃)Toluene89.6% google.com
3-Bromo-4-fluoro-benzyl chloride3-Bromo-4-fluoro-benzyl alcoholThionyl chloride (SOCl₂)Carbon tetrachloride64.9% google.com

3-Bromo-4-fluorobenzaldehyde is a cornerstone precursor, and several methods exist for its preparation.

A primary industrial method is the electrophilic aromatic substitution of 4-fluorobenzaldehyde (B137897). chemicalbook.com This can be achieved by reacting 4-fluorobenzaldehyde with bromine in the presence of a Lewis acid catalyst like aluminium trichloride (B1173362) in dichloromethane. Another variation uses a mixture of oleum, iodine, and zinc bromide as the catalytic system for the bromination. chemicalbook.comgoogle.com A more recent, environmentally conscious approach avoids liquid bromine by using sodium bromide and sodium hypochlorite (B82951) in a biphasic system with hydrochloric acid, facilitated by ultrasonic waves. patsnap.comgoogle.com

Alternatively, 3-bromo-4-fluorobenzaldehyde can be synthesized via the oxidation of 3-bromo-4-fluoro-benzyl alcohol. prepchem.com A common oxidizing agent for this transformation is potassium dichromate in the presence of sulfuric acid and a phase-transfer catalyst. prepchem.com

A more complex, multi-step synthesis starts from a 3-bromo-4-fluoro-benzoic acid halide. google.com The acid halide is first converted to 3-bromo-4-fluoro-benzoic acid amide by reacting with ammonia. The amide is subsequently dehydrated, often using thionyl chloride, to form 3-bromo-4-fluoro-benzonitrile. Finally, the nitrile is reduced to the aldehyde using formic acid in the presence of a catalyst like Raney nickel. google.com

Table 3: Synthesis of 3-Bromo-4-fluorobenzaldehyde

Starting MaterialReagentsKey ConditionsYieldReference
4-FluorobenzaldehydeBromine, Aluminium trichlorideReaction in dichloromethane, heated at reflux.Not specified
4-FluorobenzaldehydeBromine, Oleum, Iodine, Zinc bromideReaction heated to 40°C, monitored by GC.97% chemicalbook.com
3-Bromo-4-fluoro-benzyl alcoholPotassium dichromate, Sulfuric acidPhase-transfer catalyst (Aliquat 336) in methylene (B1212753) chloride.81% prepchem.com
3-Bromo-4-fluoro-benzonitrileFormic acid, Raney nickelHeated at 90-100°C under a nitrogen atmosphere.Not specified google.com
4-FluorobenzaldehydeSodium bromide, Sodium hypochlorite, HClUltrasonic irradiation at 20-25°C.91.9% google.com

Hydrazine (B178648) Formation Methodologies from Benzylic Precursors

With the key benzylic precursors in hand, the final step is the introduction of the hydrazine moiety. This is primarily accomplished through reductive amination of the aldehyde or direct nucleophilic substitution on the benzyl halides.

Reductive amination is a powerful method for forming amines and their derivatives, including hydrazines. organic-chemistry.org The process typically involves two stages: the reaction of a carbonyl compound (an aldehyde or ketone) with a nitrogen nucleophile (like hydrazine) to form an intermediate imine or, in this case, a hydrazone. This intermediate is then reduced to the final product without being isolated. ncert.nic.in

For the synthesis of this compound, the starting material is 3-bromo-4-fluorobenzaldehyde. This aldehyde reacts with hydrazine to form the corresponding 3-bromo-4-fluoro-benzyl-hydrazone. The subsequent reduction of this hydrazone yields the target hydrazine.

Recent advancements have streamlined this process. A notable method employs a nickel-based catalyst where hydrazine hydrate (B1144303) serves as both the nitrogen source and the hydrogen source for the reduction, offering a cost-effective and robust catalytic system for producing primary amines and their derivatives. rsc.org Biocatalytic approaches have also emerged, using enzymes like imine reductases (IREDs) to catalyze the reductive amination of carbonyls with hydrazines, a process termed reductive hydrazination. nih.gov

Table 4: Reductive Amination for Hydrazine Synthesis

Starting MaterialNitrogen/Hydrogen SourceCatalyst/Reducing AgentGeneral ApproachReference
3-Bromo-4-fluorobenzaldehydeHydrazine HydrateNickel (Ni) CatalystOne-pot reaction where hydrazine acts as both N and H source. rsc.org
3-Bromo-4-fluorobenzaldehydeHydrazineImine Reductase (IRED) / NADPHEnzymatic reductive hydrazination. nih.gov
3-Bromo-4-fluorobenzaldehydeHydrazine derivativesα-Picoline-boraneDirect reductive alkylation of hydrazine derivatives. organic-chemistry.org

A direct and classical approach to synthesizing benzyl-hydrazines is through the nucleophilic substitution (Sɴ2) reaction of a benzyl halide with hydrazine. In this method, 3-bromo-4-fluoro-benzyl bromide or chloride serves as the electrophile.

The reaction involves the lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule acting as a nucleophile, attacking the benzylic carbon of the 3-bromo-4-fluoro-benzyl halide. This displaces the halide ion (Br⁻ or Cl⁻) as a leaving group, forming the C-N bond and resulting in the desired this compound product. The reaction is typically carried out by treating the benzyl halide with an excess of hydrazine hydrate, which also serves as the base to neutralize the hydrogen halide formed during the reaction. While this is a standard and expected reaction, specific literature detailing this exact transformation for this particular substrate is sparse. However, the reaction of various substituted benzonitriles with hydrazine to form cyclic products like 3-aminoindazoles demonstrates the potent nucleophilicity of hydrazine and its utility in forming C-N bonds with aromatic precursors. nih.gov

Oxidative Amination of Benzylic C(sp³)–H Bonds

A modern and increasingly utilized method for the formation of C-N bonds is the direct functionalization of C(sp³)–H bonds. Oxidative amination of benzylic C(sp³)–H bonds presents a highly atom-economical pathway to synthesize benzyl hydrazine derivatives. This approach avoids the pre-functionalization of the starting material, which is often required in classical methods.

One notable development in this area is the copper-catalyzed oxidative amination of alkylarenes with dialkyl azodicarboxylates. acs.orgrsc.org This method allows for the direct conversion of a benzylic C-H group to a C-N bond, forming a protected hydrazine derivative. For the synthesis of a precursor to this compound, one could envision starting from 3-bromo-4-fluorotoluene. sigmaaldrich.cn

A typical reaction setup would involve a copper(I) oxide (Cu₂O) catalyst with a phenanthroline (Phen) ligand. acs.orgrsc.org The reaction proceeds by the copper catalyst activating the dialkyl azodicarboxylate, which then enables the amination of the benzylic position of the toluene derivative. A proposed reaction scheme is depicted below:

Scheme 1: Proposed Oxidative Amination of 3-Bromo-4-fluorotoluene

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Research has shown that this method is effective for a range of substituted toluenes, affording mono-aminated products in moderate to good yields. psu.edu The reaction is typically carried out in a suitable organic solvent, and the resulting N-substituted hydrazide can then be deprotected to yield the final benzyl hydrazine.

Catalyst SystemSubstrate ScopeTypical YieldsReference
Cu₂O/PhenAlkylarenesAcceptable to Good acs.orgrsc.org
Iron-based catalystsMethylarenesNot specified

This table presents generalized data for the oxidative amination of benzylic C-H bonds and is not specific to this compound.

Alternative and Novel Synthetic Pathways for Substituted Benzyl Hydrazines

While oxidative amination offers a modern approach, more traditional methods remain highly relevant for the synthesis of substituted benzyl hydrazines. A common and straightforward method involves the nucleophilic substitution of a benzyl halide with hydrazine or a protected hydrazine derivative. psu.edu

For the synthesis of this compound, a plausible route would start with the corresponding 3-bromo-4-fluorobenzyl halide (e.g., bromide or chloride). The reaction with an excess of hydrazine hydrate would lead to the desired product. To control for over-alkylation, a protected hydrazine, such as tert-butyl carbazate, can be used, followed by a deprotection step.

Scheme 2: Synthesis via Nucleophilic Substitution

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Another established pathway is the reductive amination of an aldehyde. In this approach, 3-bromo-4-fluorobenzaldehyde would be reacted with hydrazine to form a hydrazone, which is then reduced to the corresponding benzyl hydrazine. google.com Sodium borohydride or other suitable reducing agents can be employed for the reduction step.

Starting MaterialReagentsProductReference
Substituted Benzyl HalideHydrazine HydrateSubstituted Benzyl Hydrazine psu.edu
Substituted BenzaldehydeHydrazine Hydrate, Reducing AgentSubstituted Benzyl Hydrazine google.com

This table outlines general alternative synthetic pathways to substituted benzyl hydrazines.

Purification and Isolation Techniques for this compound

The purification and isolation of the final product are crucial steps to ensure high purity, which is essential for its intended applications. For benzyl hydrazine derivatives, several techniques can be employed.

Crystallization: If the synthesized this compound is a solid, crystallization is a common and effective purification method. The crude product can be dissolved in a suitable solvent or a mixture of solvents at an elevated temperature, and then allowed to cool slowly. The pure compound will crystallize out, leaving impurities in the mother liquor. The selection of the solvent system is critical for achieving high purity and yield. For similar compounds, recrystallization from solvents like ethanol (B145695) or N,N-dimethylformamide has been reported. google.com

Chromatography: Column chromatography is a versatile technique for purifying both solid and liquid compounds. For benzyl hydrazine derivatives, silica gel is a common stationary phase. The crude product is loaded onto the column and eluted with a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate. chemicalbook.com The polarity of the eluent is gradually increased to separate the desired product from byproducts and unreacted starting materials. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

Distillation: If the benzyl hydrazine is a liquid with sufficient thermal stability, vacuum distillation can be used for purification. This method is particularly useful for separating compounds with different boiling points. For instance, the precursor 3-bromo-4-fluorobenzyl alcohol can be purified by vacuum distillation. google.com

Purification MethodPrincipleApplicability
CrystallizationDifference in solubilityCrystalline solids
Column ChromatographyDifferential adsorptionSolids and liquids
Vacuum DistillationDifference in boiling pointsThermally stable liquids

This table summarizes common purification techniques applicable to benzyl hydrazine derivatives.

Chemical Reactivity and Transformation Studies of 3 Bromo 4 Fluoro Benzyl Hydrazine

Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is a potent nucleophile and readily participates in reactions with various electrophiles.

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental and widely utilized transformation in organic chemistry. nih.govresearchgate.net 3-Bromo-4-fluoro-benzyl-hydrazine readily undergoes condensation with a variety of carbonyl compounds, typically in the presence of an acid catalyst and a suitable solvent like ethanol (B145695), to yield the corresponding hydrazones. nih.govrsc.org This reaction is characterized by the formation of a carbon-nitrogen double bond (C=N).

The general scheme for this reaction is as follows:

Reaction Scheme for Hydrazone Formation

R1 and R2 can be hydrogen, alkyl, or aryl groups.

The formation of the hydrazone can often be monitored by techniques such as 1H NMR spectroscopy. orgsyn.org

Table 1: Examples of Hydrazone Formation with this compound This table is illustrative and based on general reactivity principles of hydrazines.

Carbonyl CompoundProduct (Hydrazone)Reaction Conditions
Benzaldehyde(E)-1-((3-bromo-4-fluorobenzyl)imino)benzen-1-amineEthanol, catalytic acid, reflux
Acetone2-((3-bromo-4-fluorobenzyl)hydrazono)propaneMethanol (B129727), room temperature
Cyclohexanone1-((3-bromo-4-fluorobenzyl)amino)cyclohexan-1-imineAcetic acid, heat

The nitrogen atoms of the hydrazine moiety in this compound are nucleophilic and can be acylated or sulfonylated. These reactions involve the treatment of the hydrazine with acylating agents (e.g., acid chlorides, anhydrides) or sulfonylating agents (e.g., sulfonyl chlorides) in the presence of a base to neutralize the hydrogen halide byproduct.

Acylation:

Reaction with Acid Chlorides: this compound reacts with acid chlorides to form N-acylhydrazines.

Reaction with Anhydrides: Reaction with anhydrides also yields N-acylhydrazines.

Sulfonylation:

Reaction with Sulfonyl Chlorides: Treatment with sulfonyl chlorides results in the formation of N-sulfonylhydrazines.

These reactions are crucial for introducing various functional groups onto the hydrazine nitrogen, thereby modifying the compound's properties for different applications.

This compound is a key precursor in the synthesis of various nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry.

Pyrazole (B372694) Synthesis:

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, can be synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. nih.govnih.gov The reaction of this compound with a 1,3-diketone, for instance, would lead to the formation of a substituted pyrazole. The regioselectivity of this reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions. nih.gov Multi-component reactions are also employed for the efficient synthesis of pyrazoles. beilstein-journals.orgnih.gov

Triazole Synthesis:

Triazoles are five-membered heterocycles containing three nitrogen atoms. Both 1,2,3-triazoles and 1,2,4-triazoles can be synthesized using hydrazine derivatives. chemistryjournal.netfrontiersin.orgnih.govmdpi.com For example, 1,2,4-triazoles can be formed through the cyclization of acylhydrazones with reagents that provide the additional nitrogen atom. The synthesis often involves the reaction of hydrazides with compounds like isothiocyanates, followed by cyclization. nih.gov

Reactions Involving the Halogenated Aromatic Ring

The bromine and fluorine atoms on the benzene (B151609) ring of this compound offer opportunities for further functionalization through reactions typical of aryl halides.

The bromine atom, being a good leaving group, is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. tcichemicals.comrsc.orgnih.govnih.gov This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and vinyl groups at the bromine position. nih.govresearchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govnih.govbeilstein-journals.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net

Table 2: Overview of Cross-Coupling Reactions at the Bromine Position

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraOrganoboron compoundPd catalyst, BaseBiaryl, Alkyl-aryl, etc.
HeckAlkenePd catalyst, BaseSubstituted alkene
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalystArylalkyne

Nucleophilic aromatic substitution (SNA) on unactivated aryl fluorides is generally difficult due to the high strength of the C-F bond. However, the presence of the bromo and benzylhydrazine (B1204620) substituents, particularly if they are electron-withdrawing or can stabilize a negative charge intermediate, can influence the reactivity.

Limitations:

The C-F bond is the strongest carbon-halogen bond, making fluorine a poor leaving group in many SNAr reactions. masterorganicchemistry.comyoutube.com

For a successful SNAr reaction, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group. libretexts.org The substituents on this compound may not provide sufficient activation for facile fluorine displacement.

Opportunities:

Under specific conditions, such as the use of very strong nucleophiles or specialized catalysts, displacement of the fluorine atom might be achievable. science.gov

The relative reactivity of the C-Br and C-F bonds allows for selective functionalization. Cross-coupling reactions will preferentially occur at the more reactive C-Br bond, leaving the C-F bond intact for potential subsequent transformations. This orthogonality is a significant advantage in multi-step synthesis.

Electrophilic Aromatic Substitution on the Halogenated Benzyl (B1604629) System

The halogenated benzyl system of this compound presents a nuanced landscape for electrophilic aromatic substitution (SEAr) reactions. The regiochemical outcome of such reactions is dictated by the interplay of the directing effects of the three substituents on the benzene ring: the bromo group, the fluoro group, and the benzyl-hydrazine moiety. uri.eduwikipedia.org

Both fluorine and bromine are halogens and are generally considered deactivating groups towards electrophilic aromatic substitution due to their electron-withdrawing inductive effect. uri.eduwikipedia.org However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate formed during the substitution at these positions. uri.eduwikipedia.org

The benzyl-hydrazine group (-CH2NHNH2) is an activating group and is also ortho-, para-directing. The methylene (B1212753) group is weakly activating, and the hydrazine moiety, with its lone pairs of electrons on the nitrogen atoms, can donate electron density to the ring, further enhancing its nucleophilicity and stabilizing the arenium ion intermediate.

The directing effects of the substituents on this compound are summarized in the table below. The positions on the aromatic ring are numbered relative to the benzyl-hydrazine group at position 1.

PositionSubstituentInductive EffectResonance EffectOverall Directing Effect
1-CH2NHNH2Weakly Electron-DonatingElectron-DonatingOrtho, Para-Directing (Activating)
3-BrElectron-WithdrawingElectron-DonatingOrtho, Para-Directing (Deactivating)
4-FElectron-WithdrawingElectron-DonatingOrtho, Para-Directing (Deactivating)

The ultimate regioselectivity of an electrophilic aromatic substitution reaction on this compound will be a consequence of the combined influence of these groups. The activating benzyl-hydrazine group will strongly favor substitution at the ortho (position 2 and 6) and para (position 4) positions. However, position 4 is already occupied by the fluoro group. The bromo and fluoro groups will also direct incoming electrophiles to their ortho and para positions.

Considering the positions available for substitution (2, 5, and 6), the following analysis can be made:

Position 2: This position is ortho to the activating benzyl-hydrazine group and meta to the deactivating bromo and fluoro groups. The activating group's influence is generally dominant, making this a likely site for substitution.

Position 5: This position is meta to the activating benzyl-hydrazine group and ortho to the fluoro group and para to the bromo group. Substitution at this position would be favored by the halogens but disfavored by the benzyl-hydrazine group.

Position 6: This position is ortho to the activating benzyl-hydrazine group and meta to the bromo and fluoro groups. Similar to position 2, this is a probable site for electrophilic attack.

Therefore, electrophilic aromatic substitution on this compound is most likely to occur at positions 2 and 6, ortho to the activating benzyl-hydrazine group. The steric hindrance from the adjacent substituents might lead to a preference for one of these positions over the other.

Redox Chemistry of this compound

The redox chemistry of this compound is primarily centered around the hydrazine and the benzylic methylene moieties. These functional groups can undergo both oxidation and reduction reactions under appropriate conditions.

Oxidation:

The hydrazine functional group is susceptible to oxidation. Mild oxidizing agents can convert the hydrazine to a diazene, which can be a transient intermediate. Stronger oxidation can lead to the cleavage of the nitrogen-nitrogen bond, potentially forming the corresponding aldehyde or carboxylic acid at the benzylic position. The benzylic methylene group is also prone to oxidation, particularly in the presence of strong oxidizing agents like potassium permanganate or chromic acid, which can convert it to a carbonyl group (aldehyde or ketone) or a carboxylic acid. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org The presence of the electron-withdrawing bromo and fluoro substituents on the aromatic ring can influence the ease of benzylic oxidation.

Reduction:

The hydrazine moiety itself is generally resistant to further reduction. However, under certain catalytic hydrogenation conditions, the carbon-nitrogen bond could potentially be cleaved. More relevant is the reduction of functional groups that might be introduced onto the molecule through other reactions. For instance, if the benzylic position were oxidized to a carbonyl group, it could be reduced back to a methylene group via methods like the Wolff-Kishner or Clemmensen reduction. organicchemistrydata.orgmasterorganicchemistry.com

A summary of potential redox reactions for this compound is presented in the table below.

Reaction TypeReagent/ConditionPotential Product(s)
Oxidation Mild oxidizing agents (e.g., H2O2, I2)3-Bromo-4-fluoro-benzyl-diazene
Strong oxidizing agents (e.g., KMnO4, H2CrO4)3-Bromo-4-fluorobenzaldehyde (B1265969), 3-Bromo-4-fluorobenzoic acid
Reduction Catalytic Hydrogenation (e.g., H2/Pd-C)Potential for C-N bond cleavage
Wolff-Kishner Reduction (of a corresponding ketone)3-Bromo-4-fluoro-benzyl-alkane
Clemmensen Reduction (of a corresponding ketone)3-Bromo-4-fluoro-benzyl-alkane

It is important to note that the specific reaction products and their yields will be highly dependent on the chosen reagents, reaction conditions, and the inherent reactivity of the substrate.

Mechanistic Investigations of Reactions Involving 3 Bromo 4 Fluoro Benzyl Hydrazine

Elucidation of Reaction Pathways and Intermediates

The most fundamental reaction pathway for 3-Bromo-4-fluoro-benzyl-hydrazine involves the nucleophilic character of the terminal -NH2 group. This moiety readily reacts with electrophilic carbonyl carbons of aldehydes and ketones. The mechanism is analogous to imine formation and proceeds via a nucleophilic addition-elimination sequence. quora.comlibretexts.org Initially, the nitrogen atom attacks the carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the elimination of a water molecule to form a stable hydrazone, a compound characterized by a C=N double bond. libretexts.orgyoutube.com This reaction is typically reversible and can be catalyzed by acid. youtube.com

These hydrazone intermediates are key branching points for further transformations. For instance, in the Wolff-Kishner reduction, the hydrazone is formed as an intermediate, which, upon treatment with a strong base, ultimately leads to the deoxygenation of the original carbonyl compound to an alkane. libretexts.org The mechanism proceeds through the deprotonation of the hydrazone, followed by resonance stabilization and eventual loss of nitrogen gas to form a carbanion, which is then protonated. libretexts.org

Furthermore, this compound can serve as a precursor for the synthesis of nitrogen-containing heterocycles. In multi-component reactions, it can undergo cyclocondensation with suitable partners. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole (B372694) derivatives. researchgate.net One such mechanism involves the initial Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound, followed by a Michael addition of the hydrazine (B178648) and subsequent intramolecular cyclization and tautomerization to yield the final heterocyclic product. researchgate.net

More complex pathways involving radical intermediates have also been proposed, particularly in metal-catalyzed systems. Copper-catalyzed reactions of related N-monosubstituted hydrazones have been shown to proceed through the formation of N-centered radicals. mdpi.com These radical intermediates can then follow competitive pathways: oxidation by a Cu(II) species to form diazadiene products or fragmentation involving the elimination of an aryl radical to yield other products like dibromostyrenes. mdpi.com

Table 1: Common Reaction Pathways and Intermediates

Reaction Type Reactant Partner Key Intermediate(s) Final Product Type
Hydrazone Formation Aldehyde or Ketone Tetrahedral Adduct, Hydrazone Hydrazone
Wolff-Kishner Reduction Aldehyde or Ketone Hydrazone, Hydrazone Anion, Carbanion Alkane
Pyrazole Synthesis β-Dicarbonyl or equivalent Hydrazone, Michael Adduct Substituted Pyrazole
Copper-Catalyzed Radical Reaction Polyhalogenated Compound N-centered Radical Diazadiene or Fragmentation Products

Kinetic and Thermodynamic Aspects of Transformations

While specific, quantitative kinetic and thermodynamic studies on this compound are not extensively documented in the literature, the general principles governing its reactions can be discussed. The kinetics of hydrazone formation are highly dependent on several factors, including the steric and electronic properties of the carbonyl substrate and the pH of the reaction medium. The reaction is known to be reversible, but the equilibrium can be shifted toward the thermodynamically stable hydrazone product by removing water as it is formed. libretexts.orgyoutube.com

The rate of reaction is also significantly influenced by the solvent. Studies on analogous condensation reactions have shown that reaction rates can be slow in aqueous media due to the low solubility of reactants and intermediates, whereas alcoholic solvents often promote the reaction more effectively. researchgate.net

In the context of its use as a potential bioactive agent, kinetic assays on related benzyl (B1604629) hydrazide structures have been performed. For example, a study on 3-hydroxypyridin-4-one derivatives with a benzyl hydrazide moiety revealed a competitive inhibition mechanism against the enzyme tyrosinase, a key kinetic characterization of its mode of action. nih.gov The formation of stable, conjugated heterocyclic systems, such as pyrazoles, is generally a thermodynamically favored process, providing a driving force for cyclocondensation reactions. researchgate.net

Catalysis in this compound Chemistry

Catalysis plays a pivotal role in unlocking the synthetic potential of this compound, enabling transformations at both the aryl bromide and hydrazine moieties under milder conditions.

The bromine atom attached to the fluorinated benzene (B151609) ring is a prime site for transition metal-catalyzed cross-coupling reactions. Copper-catalyzed C-N bond formation, a variation of the Ullmann condensation, is a particularly relevant transformation. mdpi.comrsc.org These reactions allow for the arylation of the hydrazine nitrogen or coupling with other nitrogen nucleophiles. The general mechanism for Cu-catalyzed N-arylation of amines can proceed through various pathways, including oxidative addition/reductive elimination or a single electron transfer (SET) process involving Cu(I) and Cu(II) species. mdpi.com

Convenient methods for the intermolecular N-arylation of hydrazides with aryl iodides using a copper catalyst have been reported, demonstrating the feasibility of such couplings. researchgate.net A notable synthesis of benzyl hydrazine derivatives involves the direct oxidative amination of benzylic C–H bonds using a Cu₂O/Phenanthroline catalytic system. rsc.org Furthermore, detailed mechanistic studies of copper-catalyzed reactions between hydrazones and carbon tetrabromide have identified key N-centered radical intermediates that are oxidized by Cu(II) to form the final products, highlighting the dual role of copper as both a radical initiator and an oxidant. mdpi.com

Table 2: Examples of Transition Metal-Catalyzed Reactions

Reaction Type Catalyst System Substrate Moiety Key Mechanistic Feature
N-Arylation CuI / Ligand Aryl Bromide C-N Cross-Coupling
C-H Amination Cu₂O / Phenanthroline Benzylic C-H Oxidative Amination
Radical Coupling CuBr Hydrazone Formation of N-centered radical

Beyond metal-catalyzed transformations, organocatalytic and metal-free methods offer alternative routes for reacting this compound. The most common example is the acid-catalyzed formation of hydrazones, where a protic acid like acetic acid or a Lewis acid activates the carbonyl group towards nucleophilic attack. youtube.com

More sophisticated organocatalytic systems have been developed for multi-component reactions involving hydrazine derivatives. For instance, the synthesis of highly functionalized 5-aminopyrazole-4-carbonitriles from aldehydes, phenylhydrazine, and malononitrile (B47326) can be efficiently catalyzed by sodium ascorbate (B8700270) in a green ethanol-water medium. researchgate.net The proposed mechanism involves the catalyst facilitating a Knoevenagel condensation, followed by a Michael addition and a final cyclocondensation step. researchgate.net Another approach uses sodium benzoate (B1203000) to promote a similar transformation leading to pyrazolone (B3327878) derivatives. researchgate.net

The choice of solvent and the presence of additives can profoundly influence reaction outcomes by altering pathways, rates, and equilibria. In hydrazone formation and subsequent cyclizations, polar protic solvents like ethanol (B145695) are commonly employed to ensure the solubility of reactants. nih.gov The use of ethanol-water mixtures is often cited as an environmentally benign medium for such transformations. researchgate.net In some cases, aprotic solvents like acetonitrile (B52724) have been found to be superior in promoting specific reactions. researchgate.net

Additives play a crucial role in many catalytic cycles. In copper-catalyzed N-arylation reactions, a base such as cesium carbonate (Cs₂CO₃) is essential, likely to deprotonate the hydrazide and generate the active nucleophile. researchgate.net Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), can act as potent catalysts. Interestingly, the use of BF₃·OEt₂ as an additive in the reaction between a substituted benzylhydrazine (B1204620) and acetylacetone (B45752) was shown to favor the formation of the simple hydrazone, whereas in the absence of the Lewis acid, a cyclized ether product was obtained, demonstrating the power of additives to switch reaction pathways. researchgate.net

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

A comprehensive analysis using ¹H (proton), ¹³C, and ¹⁹F NMR spectroscopy is essential for the unambiguous structural confirmation of 3-Bromo-4-fluoro-benzyl-hydrazine.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) (-CH₂-) protons, and the hydrazine (B178648) (-NH₂) protons. The aromatic region would display complex multiplets for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns influenced by the adjacent bromo and fluoro substituents. The benzylic protons would likely appear as a singlet, integrating to two protons, while the hydrazine protons typically present as a broad singlet that can exchange with D₂O.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Six distinct signals are anticipated for the aromatic carbons and one for the benzylic carbon. The carbon atom bonded to the fluorine atom (C-4) is expected to show a large coupling constant (¹JCF), which is a characteristic feature. The chemical shifts of the other ring carbons are influenced by the electron-withdrawing effects of the halogen substituents.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a valuable tool. A single resonance is expected for the fluorine atom on the aromatic ring. Its chemical shift provides information about its electronic environment, which is affected by the ortho-bromo and meta-benzyl-hydrazine groups. For comparison, the ¹⁹F NMR chemical shift for the related compound 4-fluorobenzaldehyde (B137897) has been reported. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations
Aromatic-H7.0 - 7.6 (m, 3H)-Coupling with adjacent protons and fluorine
Benzyl-CH₂~3.9 (s, 2H)~45-50Connects to C7 and N
Hydrazine-NH₂Variable (br s, 2H)-Exchangeable with D₂O
C1 (C-CH₂)-~135-140Quaternary carbon
C2/C6 (Aromatic C-H)-~115-135Aromatic carbons adjacent to substituents
C3 (C-Br)-~110-115Carbon attached to bromine
C4 (C-F)-~155-160 (d, ¹JCF ≈ 245 Hz)Large C-F coupling constant
C5 (Aromatic C-H)-~115-120 (d, ²JCF ≈ 20 Hz)Coupling to fluorine

Note: These are estimated values based on known substituent effects and data from related structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would reveal the correlations between adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu It would show a cross-peak connecting the benzylic -CH₂- protons to the benzylic carbon and connect each aromatic proton to its respective carbon atom. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. columbia.edu Key expected correlations for this molecule include those from the benzylic protons to the C-1, C-2, and C-6 aromatic carbons, confirming the attachment of the benzyl (B1604629) group.

Mass Spectrometry (MS) Methodologies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and providing clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The molecular formula for this compound is C₇H₈BrFN₂. cymitquimica.com A key feature in the mass spectrum will be the isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. HRMS can confirm the calculated exact masses for these isotopic ions.

Table 2: Calculated Exact Masses for this compound

Ion Formula Isotope Calculated Exact Mass (m/z)
[C₇H₈⁷⁹BrFN₂]⁺⁷⁹Br217.98449
[C₇H₈⁸¹BrFN₂]⁺⁸¹Br219.98244

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Under electron ionization (EI), the molecular ion of this compound is expected to undergo characteristic fragmentation pathways.

A primary fragmentation event would be the cleavage of the relatively weak benzylic C-N bond, leading to the formation of a stable 3-bromo-4-fluorobenzyl cation. This fragment would also exhibit the characteristic 1:1 isotopic pattern for bromine. Further fragmentation could involve the loss of radicals or neutral molecules from this primary fragment.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Predicted m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Ion Structural Formula
218 / 220Molecular Ion[C₇H₈BrFN₂]⁺
187 / 1893-Bromo-4-fluorobenzyl cation[C₇H₆BrF]⁺
108Loss of HBr from benzyl cation[C₇H₅F]⁺
31Hydrazinyl radical[N₂H₃]⁺

Note: The fragmentation pathway is predictive and based on common fragmentation rules for similar chemical structures.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its specific functional groups. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to support the assignment of experimental vibrational frequencies. nih.gov

N-H Stretching: The hydrazine moiety (-NH₂) is expected to show two distinct stretching vibrations in the region of 3300-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the benzylic -CH₂- group are found just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

C-F and C-Br Stretching: The carbon-halogen bonds give rise to characteristic bands in the fingerprint region of the spectrum. The C-F stretch is a strong absorption typically found around 1200-1250 cm⁻¹, while the C-Br stretch appears at a lower frequency, generally in the 500-650 cm⁻¹ range. nih.gov

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch-NH₂ (Hydrazine)3300 - 3400Medium
C-H Stretch (Aromatic)Ar-H3000 - 3100Medium
C-H Stretch (Aliphatic)-CH₂-2850 - 2960Medium
C=C Stretch (Aromatic)Benzene Ring1450 - 1600Medium-Strong
C-F StretchAr-F1200 - 1250Strong (IR)
C-Br StretchAr-Br500 - 650Medium-Strong

X-ray Crystallography for Solid-State Structure Determination

As of the current available scientific literature, a complete single-crystal X-ray diffraction analysis for this compound has not been reported. Therefore, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates, are not available for this specific compound.

However, the crystallographic analysis of structurally related compounds can provide valuable insights into the expected solid-state conformation and intermolecular interactions that might be present in this compound. The study of similar molecules helps in understanding how the presence of the bromo and fluoro substituents on the benzene ring, along with the flexible benzyl-hydrazine moiety, might influence the crystal packing.

Similarly, the crystal structure of N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl) ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide provides data on a compound containing the 3-bromo-4-fluorophenyl moiety. researchgate.net The determination of its crystal system, space group, and unit cell parameters offers a reference for the types of crystal lattices that can be formed by molecules with this substitution pattern. researchgate.net

The general methodology for X-ray crystallography involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is collected and analyzed to determine the electron density distribution within the crystal. This information is then used to elucidate the precise three-dimensional arrangement of atoms, as well as bond lengths and angles.

While specific experimental data for this compound is absent, it is anticipated that its solid-state structure would be influenced by potential hydrogen bonding involving the hydrazine group and halogen bonding involving the bromine atom. The interplay of these non-covalent interactions would dictate the final crystal packing arrangement.

To provide a comprehensive analysis for this compound, experimental determination of its crystal structure via single-crystal X-ray diffraction would be necessary. Such a study would yield precise data tables outlining the crystallographic parameters.

Computational and Theoretical Chemistry Studies of 3 Bromo 4 Fluoro Benzyl Hydrazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. These calculations provide a detailed picture of the electron distribution and energy of the molecular system.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater potential for intramolecular charge transfer. nih.gov

For 3-Bromo-4-fluoro-benzyl-hydrazine, the HOMO is expected to be localized predominantly on the electron-rich hydrazine (B178648) moiety (-NHNH2), which acts as an electron-donating group. Conversely, the LUMO is likely to be distributed over the aromatic ring, which is influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The interplay of the electron-donating hydrazine group and the substituted phenyl ring can lead to interesting electronic properties.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterIllustrative Energy (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would be obtained from specific DFT calculations.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, specifically the C(aryl)-C(benzyl) and C(benzyl)-N(hydrazine) bonds, gives rise to different conformers. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface associated with these rotations.

The relative energies of the conformers are determined by a combination of steric and electronic effects. The bulky bromine atom and the hydrazine group can lead to steric hindrance, which would disfavor certain conformations. Electronic interactions, such as hyperconjugation, also play a role in stabilizing specific arrangements. By calculating the energy of the molecule as a function of the dihedral angles defining the orientation of the benzyl (B1604629) and hydrazine groups, a potential energy landscape can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between them.

Reactivity Prediction via Molecular Electrostatic Potential (MEP) and Fukui Functions

The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the regions of positive and negative electrostatic potential on the molecular surface. For this compound, the regions of negative potential (electron-rich) are expected to be located around the nitrogen atoms of the hydrazine group and the fluorine atom, making them susceptible to electrophilic attack. Conversely, the regions of positive potential (electron-poor) are likely to be found around the hydrogen atoms of the hydrazine group and in the vicinity of the bromine atom (due to the σ-hole effect), indicating sites for nucleophilic attack. researchgate.net

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. pnrjournal.comresearchgate.net These functions are derived from the change in electron density upon the addition or removal of an electron. By calculating the Fukui functions, one can identify the most probable sites for electrophilic (f⁻), nucleophilic (f⁺), and radical (f⁰) attacks. For this compound, the nitrogen atoms of the hydrazine moiety are expected to have high values of f⁻, confirming their nucleophilic character. The carbon atoms of the aromatic ring, particularly those influenced by the electron-withdrawing substituents, would be likely candidates for nucleophilic attack, as indicated by higher f⁺ values.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, which can aid in the interpretation of experimental spectra.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. scielo.br These calculations provide valuable information for the structural elucidation of this compound. The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons of the hydrazine group would have characteristic shifts, while the aromatic protons and carbons would show a splitting pattern and chemical shifts determined by the positions of the bromine and fluorine substituents. The calculated ¹⁹F NMR chemical shift would be particularly sensitive to the electronic effects within the molecule. researchgate.net

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated using DFT. nih.govresearchgate.net The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. Key vibrational modes for this compound would include the N-H stretching and bending vibrations of the hydrazine group, the C-H stretching and bending modes of the aromatic ring and the methylene (B1212753) bridge, and the C-Br and C-F stretching vibrations.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModeIllustrative Wavenumber (cm⁻¹)
Hydrazine (-NH2)N-H Stretch3300-3400
Hydrazine (-NH)N-H Stretch3200-3300
Aromatic RingC-H Stretch3000-3100
Methylene (-CH2-)C-H Stretch2850-2950
Aromatic RingC=C Stretch1450-1600
Benzene (B151609) RingC-F Stretch1100-1250
Benzene RingC-Br Stretch500-650

Note: These are illustrative ranges and the actual calculated values would provide more precise frequencies for the specific molecule.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by modeling the potential energy surface of the reaction pathway. nih.gov This involves identifying the reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, various reactions could be modeled, such as oxidation of the hydrazine moiety, electrophilic substitution on the aromatic ring, or condensation reactions to form hydrazones. nih.gov By mapping the reaction pathway, the activation energies for different steps can be calculated, providing insights into the reaction kinetics and the feasibility of a particular transformation. Transition state theory can then be used to estimate the reaction rates. For example, in a condensation reaction with an aldehyde or ketone, the mechanism would likely involve the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by a dehydration step. acs.org Computational modeling could pinpoint the structure and energy of the transition state for the initial attack and the subsequent water elimination.

Non-Linear Optical Properties (NLO) Investigation (Theoretical)

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. pnrjournal.com The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This is governed by the molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.).

Theoretical calculations can predict the NLO properties of this compound by computing its dipole moment, polarizability, and first and second hyperpolarizabilities. Molecules with a large charge separation, often found in donor-pi-acceptor (D-π-A) systems, tend to exhibit significant NLO effects. In this compound, the hydrazine group acts as an electron donor, and the bromo-fluoro-substituted benzene ring can act as an acceptor. The benzyl group serves as a π-bridge, facilitating intramolecular charge transfer from the donor to the acceptor, which is a key requirement for a large second-order NLO response (β). researchgate.net

Table 3: Illustrative Calculated Non-Linear Optical Properties for this compound

PropertySymbolIllustrative Value
Dipole Momentµ3.5 D
Mean Polarizability<α>25 x 10⁻²⁴ esu
First Hyperpolarizabilityβ15 x 10⁻³⁰ esu

Note: These values are for illustrative purposes. The actual NLO properties would depend on the specific electronic structure and would be determined through detailed quantum chemical calculations.

Applications of 3 Bromo 4 Fluoro Benzyl Hydrazine in Advanced Organic Synthesis

Utilization as a Synthetic Building Block for Complex Organic Molecules

The presence of multiple reactive sites within 3-Bromo-4-fluoro-benzyl-hydrazine makes it an ideal starting material for the synthesis of a wide array of intricate organic molecules. The hydrazine (B178648) group readily participates in condensation and cyclization reactions, while the bromo- and fluoro-substituted phenyl ring provides a scaffold for further functionalization, rendering it a key intermediate in the production of pharmaceuticals and agrochemicals. google.comgoogle.com

The hydrazine functionality is central to the construction of various nitrogen-containing heterocyclic rings, which are core structures in many biologically active compounds. researchgate.netfrontiersin.orgnih.gov

Pyrazoles: The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and effective method for pyrazole (B372694) synthesis. dergipark.org.tr this compound can be reacted with suitable dicarbonyl precursors to yield pyrazoles bearing the substituted benzyl (B1604629) group. These reactions often proceed through a cyclocondensation mechanism. dergipark.org.trnih.gov The resulting pyrazole ring can be further modified, for instance, through oxidation of an initially formed pyrazoline intermediate. organic-chemistry.org The strategic placement of the bromo and fluoro substituents on the benzyl ring can influence the electronic properties and reactivity of the final pyrazole derivative.

Pyrazolidines: Pyrazolidines, the saturated analogs of pyrazoles, can also be synthesized using this compound. Methods for pyrazolidine (B1218672) formation include reactions with 1,3-dihalopropanes or α,β-unsaturated carbonyl compounds. csic.es These reactions provide access to a class of heterocycles with distinct conformational properties compared to their aromatic counterparts.

Triazoles: The synthesis of triazoles can be achieved through various routes involving hydrazine derivatives. nih.govnih.gov For instance, 1,2,4-triazoles can be formed through the reaction of hydrazines with compounds containing a C=N-C=O or similar backbone. nih.gov The Boulton–Katritzky rearrangement of certain hydrazones can also lead to the formation of 1,2,3-triazoles. beilstein-journals.org By employing this compound in these synthetic strategies, triazoles with the specific 3-bromo-4-fluorobenzyl substituent can be prepared, offering a pathway to novel compounds with potential applications in medicinal chemistry. nih.govresearchgate.netraco.cat The synthesis of 1,2,4-triazole (B32235) derivatives can involve the reaction of hydrazonoyl bromides with various reagents. nih.gov

Table 1: Synthesis of Nitrogen-Containing Heterocycles from Hydrazine Derivatives
HeterocycleGeneral Synthetic MethodKey ReactantsPotential Role of this compound
PyrazolesCyclocondensationHydrazine, 1,3-Dicarbonyl CompoundServes as the hydrazine component, introducing the 3-bromo-4-fluorobenzyl moiety.
PyrazolidinesReaction with 1,3-dihalopropanes or α,β-unsaturated carbonylsHydrazine, 1,3-Dihalopropane or α,β-Unsaturated CarbonylActs as the dinucleophile for ring formation.
1,2,3-TriazolesBoulton–Katritzky RearrangementHydrazones derived from hydrazinesPrecursor to the hydrazone intermediate.
1,2,4-TriazolesReaction of hydrazonoyl bromidesHydrazonoyl Bromide, Various ReagentsCan be a precursor to the hydrazonoyl bromide.

Role as an Intermediate in the Synthesis of Fluorinated and Brominated Scaffolds

The presence of both fluorine and bromine atoms on the benzyl ring of this compound makes it an exceptionally useful intermediate for the synthesis of complex fluorinated and brominated scaffolds. ekb.eg The fluorine atom can significantly influence the physicochemical properties of a molecule, such as its metabolic stability and binding affinity to biological targets. researchgate.net The bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions or nucleophilic substitutions, allowing for the introduction of additional complexity and diversity into the molecular structure. This dual functionality enables the construction of diverse molecular libraries for drug discovery and materials science. ekb.eg

Structure Reactivity Relationship Studies of 3 Bromo 4 Fluoro Benzyl Hydrazine Derivatives

Impact of Halogen Substituents on Reaction Selectivity and Efficiency

The presence and nature of halogen substituents on the aromatic ring of benzyl-hydrazine derivatives play a critical role in modulating their reactivity. The 3-bromo and 4-fluoro substituents on the benzene (B151609) ring of the parent compound, 3-Bromo-4-fluoro-benzyl-hydrazine, exert significant electronic effects that influence the rates and outcomes of chemical reactions.

Halogens generally exhibit a dual electronic effect: a deactivating inductive effect due to their high electronegativity, and a weakly activating resonance effect due to the presence of lone pairs of electrons. nih.gov In the case of this compound, both bromine and fluorine are electron-withdrawing groups. The fluorine atom at the para-position and the bromine atom at the meta-position (relative to the benzyl (B1604629) group) decrease the electron density of the aromatic ring. This deactivation of the ring can affect reactions involving the aromatic system itself, such as electrophilic aromatic substitution.

The electron-withdrawing nature of these halogens also impacts the reactivity of the benzylic position. The benzylic carbon, situated next to the aromatic ring, is particularly reactive due to the ability of the benzene ring to stabilize intermediates like carbocations or radicals. nih.gov The electron-withdrawing halogens can destabilize a benzylic carbocation, potentially slowing down reactions that proceed through an SN1-type mechanism. Conversely, for reactions involving nucleophilic attack on the benzyl group, the electron-withdrawing nature of the halogens can make the benzylic carbon more electrophilic.

In the context of hydrazone formation, a key reaction for hydrazines, the electronic nature of substituents on the aldehyde or ketone partner has been shown to influence reaction rates. Studies on the formation of hydrazones from various benzaldehydes have demonstrated that electron-withdrawing groups on the aldehyde generally lead to faster reaction rates. nih.gov By analogy, the electron-withdrawing bromo and fluoro substituents on the benzyl portion of this compound would be expected to influence the nucleophilicity of the hydrazine (B178648) nitrogen atoms.

The following table, adapted from studies on related systems, illustrates the effect of electronic-donating and -withdrawing groups on reaction rates, providing insight into the expected behavior of halogen-substituted benzyl-hydrazines.

Table 1: Relative Reaction Rates of Hydrazone Formation with Phenylhydrazine at pH 7.4

Aldehyde Substituent at para-position Relative Rate
4-Methoxybenzaldehyde -OCH₃ (Electron-donating) 1.0
Benzaldehyde -H (Neutral) 1.8
4-Nitrobenzaldehyde -NO₂ (Electron-withdrawing) 8.1

Data adapted from studies on the kinetics of hydrazone formation. nih.gov

Influence of Hydrazine Moiety Modifications on Chemical Transformations

Modifications to the hydrazine moiety (-NHNH₂) of this compound can lead to a diverse array of new derivatives with altered chemical reactivity. Common transformations of the hydrazine group include acylation, sulfonylation, and condensation with carbonyl compounds to form hydrazones. These modifications not only introduce new functional groups but also change the electronic and steric environment around the nitrogen atoms, thereby influencing subsequent reactions.

One of the most important reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. libretexts.org These hydrazones are versatile intermediates for the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles. beilstein-journals.orgnih.gov The formation of the hydrazone itself is subject to substituent effects. For instance, N-acylation of the hydrazine would decrease its nucleophilicity, making the initial attack on the carbonyl carbon slower.

The reactivity of the resulting hydrazone is also highly dependent on its structure. For example, N'-substituted hydrazones can undergo cyclization reactions to form five-membered rings. The synthesis of pyrazoles from the reaction of hydrazones with compounds containing a suitable two-carbon unit is a well-established method. organic-chemistry.orgdergipark.org.trnih.gov The regioselectivity of such cyclizations is often governed by the substituents on both the hydrazine-derived part and the reacting partner.

Studies on the synthesis of pyrazoles from N-monosubstituted hydrazones and nitro-olefins have shown that the nature of the solvent and substituents plays a crucial role in the reaction outcome. orgsyn.org Polar protic solvents like methanol (B129727) and ethanol (B145695) were found to favor the formation of the pyrazole (B372694) product.

Table 2: Effect of Solvent on the Regioselective Synthesis of Pyrazoles

Solvent Product Ratio (Pyrazole : Michael Adduct)
Toluene (B28343) No Reaction
Dichloromethane 95 : 5
Acetonitrile (B52724) 80 : 20
Methanol >99 : <1
Ethanol >99 : <1

*Data adapted from studies on pyrazole synthesis from hydrazones and nitro-olefins. orgsyn.org *

Furthermore, the hydrazine moiety can be incorporated into more complex heterocyclic systems. For example, treatment of a hydrazide derivative with carbon disulfide followed by cyclization can lead to the formation of triazole-thiones. nih.gov Subsequent reactions of these triazoles can yield a variety of substituted derivatives.

Steric and Electronic Effects on Chemical Properties and Reactivity Profiles

The chemical properties and reactivity of this compound and its derivatives are governed by a delicate interplay of steric and electronic effects. These effects dictate the accessibility of reactive sites and the stability of reaction intermediates and transition states.

Electronic Effects: As discussed previously, the electron-withdrawing nature of the bromo and fluoro substituents on the benzene ring significantly influences the electron density distribution in the molecule. This inductive withdrawal of electrons deactivates the aromatic ring towards electrophilic attack and can affect the acidity and nucleophilicity of the hydrazine protons and nitrogens, respectively. In reactions where a positive charge develops on the benzylic carbon, such as in an SN1 reaction, these electron-withdrawing groups would have a destabilizing effect, thus slowing the reaction down. libretexts.org Conversely, in reactions where the benzylic carbon is attacked by a nucleophile, these groups would enhance its electrophilicity.

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. youtube.commasterorganicchemistry.com In the case of this compound, the substituents on the aromatic ring can sterically hinder the approach of reactants to the benzylic position or the hydrazine moiety. While the fluoro group is relatively small, the bromo group is bulkier and can present a greater steric barrier to ortho-substitution on the ring.

In the synthesis of pyrazoles from hydrazones, steric effects at the substituent on the hydrazine nitrogen have been shown to be important. orgsyn.org As the bulk of the group attached to the nitrogen increases, the rate of the pyrazole formation reaction can decrease significantly. For instance, replacing a methyl group with a bulky tert-butyl group on the hydrazine can dramatically slow down or even alter the course of the reaction.

The following table illustrates the combined influence of steric and electronic factors on the outcome of a reaction, highlighting the importance of considering both aspects when predicting chemical reactivity.

Table 3: Influence of Substituents on Pyrazole Formation from Hydrazones

Hydrazine Substituent (R¹) Aldehyde Substituent (R²) Yield of Pyrazole Comments
Methyl Phenyl Good Electronically and sterically favorable.
Isopropyl Phenyl Low Increased steric hindrance from the isopropyl group slows the reaction. orgsyn.org
tert-Butyl Phenyl Very Low Significant steric hindrance from the tert-butyl group prevents efficient reaction. orgsyn.org
Benzyl 2,2-dimethylpropyl Moderate Sterically demanding aldehyde still yields product, indicating electronic factors can overcome some steric hindrance. orgsyn.org

Data compiled and interpreted from studies on pyrazole synthesis. orgsyn.org

Perspectives and Future Research Directions for 3 Bromo 4 Fluoro Benzyl Hydrazine

Exploration of Novel Synthetic Strategies and Methodologies

The synthesis of 3-Bromo-4-fluoro-benzyl-hydrazine is not extensively detailed in current literature, presenting an opportunity for the development of new and optimized synthetic protocols. Plausible routes can be devised from commercially available precursors, focusing on efficiency, yield, and green chemistry principles.

A primary route involves the use of 3-Bromo-4-fluorobenzaldehyde (B1265969) as a key starting material. sigmaaldrich.com This aldehyde can be synthesized via the bromination of 4-fluorobenzaldehyde (B137897). Once obtained, the aldehyde can undergo a condensation reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazone. nih.govnih.gov Subsequent reduction of the hydrazone intermediate, using agents like sodium borohydride (B1222165) or catalytic hydrogenation, would yield the target this compound.

Another viable strategy starts with 3-Bromo-4-fluorobenzyl alcohol , which can be prepared by the reduction of 3-bromo-4-fluorobenzaldehyde. The alcohol can then be converted to a more reactive leaving group, such as 3-bromo-4-fluorobenzyl bromide. Nucleophilic substitution of the bromide with an excess of hydrazine hydrate would furnish the desired product. This method avoids the intermediate reduction step required in the aldehyde route.

Precursor Compound Role in Synthesis Relevant Transformation
4-FluorobenzaldehydeStarting MaterialBromination to form 3-Bromo-4-fluorobenzaldehyde.
3-Bromo-4-fluorobenzaldehydeKey IntermediateCondensation with hydrazine to form a hydrazone. nih.govnih.gov
3-Bromo-4-fluorobenzyl alcoholAlternative IntermediateConversion to a benzyl (B1604629) halide for substitution with hydrazine.
Hydrazine HydrateNitrogen SourceReacts with carbonyls to form hydrazones or with halides to form hydrazines. nih.govnih.gov

Discovery of New Reactivity Modes and Chemical Transformations

The chemical character of this compound is dictated by two primary reactive centers: the nucleophilic hydrazine moiety and the functionalized aromatic ring. Exploring the interplay between these groups can unlock new chemical transformations.

The hydrazine group is a potent nucleophile and a precursor to a vast array of functionalities. Its condensation with aldehydes and ketones to form hydrazones is a foundational reaction. nih.gov These hydrazones are not merely final products but are key intermediates for constructing larger heterocyclic systems. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of substituted pyrazoles, a scaffold prevalent in pharmaceuticals. nih.govnih.gov Similarly, acylation of the hydrazine can produce diacylhydrazine derivatives, a class of compounds investigated for their biological activities. nih.gov

The 3-bromo-4-fluoro-phenyl ring offers multiple avenues for reactivity. The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, alkyl, alkynyl, or amino substituents at the 3-position, enabling the creation of extensive compound libraries from a single precursor. The electron-withdrawing nature of the fluorine and bromine atoms influences the regioselectivity of any further electrophilic aromatic substitution reactions. The fluorine atom itself is generally stable but can participate in nucleophilic aromatic substitution under harsh conditions or specific activation.

Future research should focus on tandem reactions that leverage both reactive sites in a single, streamlined process. For instance, an initial condensation at the hydrazine moiety could be followed by an intramolecular cross-coupling reaction involving the bromine atom to generate novel, rigid polycyclic architectures.

Reactive Site Type of Reaction Resulting Chemical Structure/Transformation
Hydrazine MoietyCondensation with CarbonylsFormation of Hydrazones. nih.gov
Hydrazine MoietyCyclocondensationSynthesis of heterocycles like Pyrazoles and Triazoles. nih.govbiointerfaceresearch.com
Hydrazine MoietyAcylationFormation of Diacylhydrazines. nih.gov
Bromine on Phenyl RingCross-Coupling ReactionsC-C, C-N, or C-O bond formation for molecular diversification.
Phenyl RingElectrophilic Aromatic SubstitutionIntroduction of new substituents on the aromatic ring.

Development of Integrated Experimental and Computational Approaches

While specific computational studies on this compound are not yet published, the value of integrating experimental work with computational chemistry for similar molecules is well-established. nih.gov Such an approach is a critical future direction for deeply understanding the properties and potential of this compound and its derivatives.

Density Functional Theory (DFT) can be employed to investigate the structural and electronic properties of the molecule. nih.gov Calculations can predict optimal geometries, bond lengths, and angles, which can be corroborated with experimental data from X-ray crystallography. DFT is also used to determine electronic properties such as the HOMO-LUMO energy gap, which provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov Mapping the molecular electrostatic potential (MEP) can identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites, guiding the design of new reactions. nih.gov

Molecular docking simulations represent another powerful computational tool, particularly for guiding medicinal chemistry applications. By docking derivatives of this compound into the active sites of biological targets (e.g., enzymes, receptors), researchers can predict binding affinities and conformations. nih.gov This allows for the rational design of new compounds with potentially enhanced biological activity, prioritizing the synthesis of the most promising candidates and reducing the reliance on broad, untargeted screening.

Furthermore, in silicoADME (Absorption, Distribution, Metabolism, and Excretion) predictions can be performed to assess the drug-likeness of potential derivatives at an early stage. nih.gov These computational models evaluate properties like solubility, lipophilicity, and potential for oral bioavailability, helping to filter out compounds with unfavorable pharmacokinetic profiles. nih.gov Combining these computational predictions with experimental validation will accelerate the discovery and development of new functional molecules derived from this compound.

Technique Application Information Gained
Density Functional Theory (DFT)Structural & Electronic AnalysisOptimized geometry, HOMO-LUMO gap, molecular electrostatic potential, reactivity indices. nih.gov
Molecular DockingBiological Target InteractionPrediction of binding modes and affinities, rational drug design. nih.govnih.gov
ADME/Tox PredictionsPharmacokinetic ProfilingIn silico assessment of solubility, permeability, metabolic stability, and toxicity. nih.gov
NMR SpectroscopyStructural ElucidationConfirmation of chemical structure and purity in synthesized compounds. nih.gov
X-ray CrystallographySolid-State StructurePrecise bond lengths, angles, and intermolecular interactions. researchgate.net

Potential in Advanced Chemical Synthesis for Diverse Molecular Architectures

This compound is a highly promising building block for the synthesis of diverse and complex molecular architectures, particularly those of interest in medicinal chemistry and materials science. Its utility stems from the combination of a versatile reactive handle (hydrazine) and a tunable aromatic core.

The hydrazine functional group serves as a linchpin for the assembly of various nitrogen-containing heterocycles, which are privileged structures in drug discovery. nih.govacs.org As previously noted, it provides straightforward access to pyrazoles, triazoles, and other related systems. nih.govbiointerfaceresearch.com For example, reaction with isatin (B1672199) derivatives can lead to the formation of isatin-hydrazone hybrids, a class of compounds explored for antibacterial and anticancer activities. nih.govnih.gov The diacylhydrazine scaffold, also accessible from this precursor, is a known pharmacophore in insecticidal agents, suggesting potential applications in agrochemistry. nih.gov

The true synthetic power of this molecule is realized when the reactivity of the hydrazine is combined with the functionalization potential of the aromatic ring. The 3-bromo-4-fluoro substitution pattern is particularly valuable:

Fluorine Atom : The incorporation of fluorine is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical properties. It can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets by participating in favorable electrostatic interactions. researchgate.net

Bromine Atom : The bromine atom acts as a versatile synthetic lever. It allows for late-stage functionalization through cross-coupling reactions. This means a core heterocyclic structure can be built using the hydrazine moiety, and then the molecule can be diversified by introducing a wide range of substituents at the bromine position to fine-tune its properties for a specific application.

This dual functionality enables the construction of libraries of complex molecules based on scaffolds like quinolines, indoles, and benzofurans, which are central to many therapeutic agents. nih.govnih.govacs.org The ability to systematically modify different parts of the molecule makes this compound an ideal platform for structure-activity relationship (SAR) studies aimed at discovering novel bioactive compounds.

Target Molecular Architecture Synthetic Utility of Precursor Potential Application Area
Pyrazole (B372694) DerivativesHydrazine group for cyclocondensation reaction. nih.govMedicinal Chemistry (e.g., kinase inhibitors).
Diacylhydrazine DerivativesAcylation of the hydrazine moiety. nih.govAgrochemicals, Medicinal Chemistry.
Isatin-Hydrazone HybridsCondensation with isatin derivatives. nih.govnih.govAntibacterial, Anticancer Agents.
Fused Heterocycles (e.g., Triazolothiadiazines)Multi-step synthesis involving hydrazine cyclization. biointerfaceresearch.comMedicinal Chemistry.
Highly Substituted AromaticsCross-coupling reactions at the bromine site. Drug Discovery, Materials Science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.